molecular formula C18H15NO3 B2894436 (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate CAS No. 343374-52-7

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate

Cat. No.: B2894436
CAS No.: 343374-52-7
M. Wt: 293.322
InChI Key: XBGXBTSOKBROCI-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phenyl group attached to the oxazole ring and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Comparison with Similar Compounds

    (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.

    (5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate: Similar structure but has a chlorine atom instead of a methyl group on the benzoate moiety.

    (5-Phenyl-1,2-oxazol-3-yl)methyl 4-nitrobenzoate: Similar structure but has a nitro group instead of a methyl group on the benzoate moiety.

Uniqueness: The presence of the methyl group on the benzoate moiety in (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Biological Activity

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate is a synthetic compound belonging to the oxazole derivatives family. It has garnered interest for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on various research findings.

  • Molecular Formula : C₁₈H₁₅NO₃
  • Molar Mass : 293.32 g/mol
  • Density : 1.194 g/cm³
  • CAS Number : 343374-52-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • Inhibition of Bacterial Growth :
    • The compound has shown promising results against various Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Fungal Activity :
    • It has also demonstrated antifungal activity against species such as Candida, with significant inhibition zones observed in growth assays .

Anticancer Properties

The antiproliferative effects of the compound have been evaluated on several human cancer cell lines:

Cell LineIC₅₀ (µM)Notes
HT-29 (Colon)XXEffective in inhibiting cell growth
M21 (Melanoma)XXSignificant cytotoxicity observed
MCF7 (Breast)XXPotential for development as an anticancer agent

Note: Specific IC₅₀ values were not provided in the available literature but are critical for understanding potency.

The mechanism of action appears to involve interactions with key cellular pathways, including DNA gyrase inhibition, which is crucial for bacterial DNA replication and cell division .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interactions :
    • The compound forms strong hydrogen bonds with amino acids in the active sites of target enzymes like DNA gyrase, which is vital for its antibacterial properties .
  • Cell Cycle Disruption :
    • Studies have indicated that it may disrupt normal cell cycle progression in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's activity:

  • A study published in MDPI evaluated a series of oxazole derivatives, including this compound, demonstrating its potential as a lead candidate for further drug development due to its favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .
  • Another research effort focused on structure–activity relationships (SAR), showing that modifications in the oxazole ring significantly influenced biological activity and potency against cancer cell lines .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-7-9-15(10-8-13)18(20)21-12-16-11-17(22-19-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXBTSOKBROCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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